molecular formula C17H18FN5O6 B2392263 diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 892278-50-1

diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2392263
CAS RN: 892278-50-1
M. Wt: 407.358
InChI Key: VXFJZRZWCYOGJU-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also has two ester groups attached to the triazole ring, and an amide group attached to one of the carbons in the triazole ring. The presence of fluorine suggests that it might have been synthesized using a fluorination reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the ester groups, and the amide group. The fluorine atom would likely have a significant impact on the compound’s chemical properties, as fluorine is highly electronegative .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The ester groups could undergo hydrolysis, transesterification, or other reactions typical of esters. The amide group could participate in reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions about the compound’s properties. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific toxicity data, it’s difficult to assess the potential hazards .

Future Directions

The study of triazole derivatives is an active area of research, and new synthetic methods and applications are continually being developed . This particular compound, with its combination of functional groups, could be of interest in a variety of fields, including medicinal chemistry and materials science.

properties

IUPAC Name

diethyl 1-[2-[(2-fluorophenyl)carbamoylamino]-2-oxoethyl]triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O6/c1-3-28-15(25)13-14(16(26)29-4-2)23(22-21-13)9-12(24)20-17(27)19-11-8-6-5-7-10(11)18/h5-8H,3-4,9H2,1-2H3,(H2,19,20,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJZRZWCYOGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC(=O)NC2=CC=CC=C2F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

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